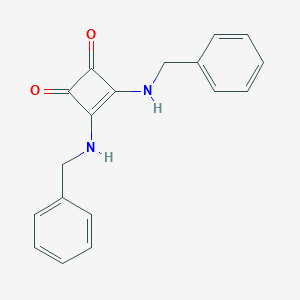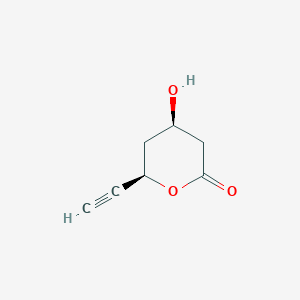
3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as aminopyridines and derivatives . It’s also known as 3,4-Dianilinocyclobut-3-ene-1,2-dione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione involves the reaction of diethyl squarate with methylamine .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. The infrared absorption bands of the C=O stretching vibration and the 13C NMR chemical shifts were measured for a series of nine substituted 3,4-diphenyl-cyclobut-3-ene-1,2-di-ones .Chemical Reactions Analysis
The photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione in benzene afforded 4,4,8,8-tetraphenyl-3,7-dioxabicyclo[3.3.0]octane-2,6-dione in an 80% yield .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.28, a melting point of 270 °C, and a predicted boiling point of 410.7±55.0 °C .Applications De Recherche Scientifique
Co-crystal Formation and Hydrogen Bonding : A study by Lemmerer and Bourne (2012) explored the co-crystal formation of a related compound, benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, illustrating its ability to form chains via N—H⋯O hydrogen bonds and extended ribbons through hydrogen bonding with benzoic acid molecules. This kind of interaction indicates potential applications in crystal engineering and design (Lemmerer & Bourne, 2012).
Photolysis and New Compound Formation : Research by Toda and Todo (1975) focused on the photolysis of derivatives of the compound, specifically 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione, leading to the formation of a new bislactone. This study is crucial in understanding the photolytic behavior and potential for synthesizing novel compounds through photolysis (Toda & Todo, 1975).
Interconversion Studies : Another study by Toda and Ooi (1973) examined the treatment of related compounds with bromine and acidification, leading to various ratios of products and demonstrating the ability to manipulate the compound for desired outcomes through chemical reactions (Toda & Ooi, 1973).
Oxidation to Dihydrofurans : Toda and Todo (1974) also investigated the oxidation of related compounds with nitric acid leading to dihydrofuran derivatives. This kind of chemical transformation is significant for the synthesis of complex molecules and understanding reaction pathways (Toda & Todo, 1974).
NMR, FT-IR, and X-ray Diffraction Studies : Süleymanoğlu et al. (2011) synthesized and characterized a similar compound, 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione, providing insights into its structural and electronic properties through various spectroscopic and crystallographic techniques. Such studies are fundamental for understanding the physical and chemical properties of the compound (Süleymanoğlu et al., 2011).
Reactivity with Nitric Acid : Another oxidation study by Toda and Todo (1974) focused on different derivatives of the compound when oxidized with nitric acid, producing various furan and dione derivatives. These findings contribute to the understanding of the compound's reactivity and potential applications in synthetic chemistry (Toda & Todo, 1974).
Orientations Futures
Propriétés
IUPAC Name |
3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-15(19-11-13-7-3-1-4-8-13)16(18(17)22)20-12-14-9-5-2-6-10-14/h1-10,19-20H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDQDSGKAKONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C2=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340070 | |
| Record name | 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-25-8 | |
| Record name | 3,4-Bis[(phenylmethyl)amino]-3-cyclobutene-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B60529.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)






![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)



